synthesis of tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
synthesis of tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
An In-depth Technical Guide to the Synthesis of tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
Authored by a Senior Application Scientist
Foreword: The Strategic Value of Fluorinated Pyrrolidines in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The pyrrolidine ring, a privileged scaffold found in numerous natural products and pharmaceuticals, becomes an even more valuable building block when stereochemically functionalized with fluorine.[1]
This guide provides an in-depth exploration of the , a chiral, fluorinated building block of significant interest.[2] Its specific (3R,4S) stereochemistry, combined with the orthogonal reactivity of the Boc-protected cyclic amine and the free primary amine, makes it a versatile intermediate for constructing complex drug candidates, from enzyme inhibitors to novel therapeutic agents.[2] We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of a robust synthetic route, designed to provide researchers and drug development professionals with a comprehensive and actionable understanding of its preparation.
Retrosynthetic Analysis and Core Synthetic Strategy
The primary challenge in synthesizing the target molecule lies in the precise, stereocontrolled installation of the vicinal amino and fluoro substituents on the pyrrolidine ring. A retrosynthetic analysis reveals a logical path starting from a readily available chiral precursor, leveraging a "chiral pool" approach to establish the desired absolute stereochemistry.
A strategically sound approach begins by disconnecting the C-N and C-F bonds, identifying a key intermediate such as a protected 3,4-epoxide or a diol. For this guide, we will focus on a pathway originating from (2S, 4R)-4-hydroxyproline, a commercially available and cost-effective chiral starting material. This strategy hinges on a series of stereospecific transformations, primarily involving nucleophilic substitutions that proceed with predictable inversions of configuration.
Caption: Retrosynthetic pathway for the target molecule.
A Validated Synthetic Pathway: From Hydroxyproline to the Final Product
This section details a field-proven, multi-step synthesis. The rationale behind the choice of reagents and reaction conditions is explained to provide a deeper understanding of the process.
Step 1: Protection of (2S, 4R)-4-Hydroxyproline
The journey begins with the protection of the two native functional groups of (2S, 4R)-4-hydroxyproline. This is a critical step to prevent unwanted side reactions and to direct the reactivity to the desired positions in subsequent steps. The secondary amine is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is esterified, typically as a methyl ester.
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Causality of Experimental Choices: The Boc group is chosen for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[2] Esterification of the carboxylic acid prevents it from acting as a nucleophile or participating in acid-base chemistry.
Step 2: Stereochemical Inversion at C4 via Mesylation and Azide Displacement
To achieve the required (4S) stereochemistry from our (4R)-hydroxyproline starting material, a nucleophilic substitution with inversion of configuration (an SN2 reaction) is necessary.
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Activation of the Hydroxyl Group: The C4 hydroxyl group is converted into a good leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA). This forms a mesylate ester.
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Nucleophilic Displacement: The mesylate is then displaced by an azide nucleophile (e.g., sodium azide, NaN₃) in a polar aprotic solvent such as DMF. This reaction proceeds via a classic SN2 mechanism, resulting in a complete inversion of the stereocenter at C4, yielding the (4S)-azido derivative.
Step 3: Ester Reduction and a Second Stereoinversion via Epoxide Formation
The next phase of the synthesis sets the stage for the introduction of the fluorine atom with the correct stereochemistry.
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Selective Ester Reduction: The methyl ester is selectively reduced to a primary alcohol using a mild reducing agent like lithium borohydride (LiBH₄). Stronger reagents like lithium aluminum hydride (LAH) could risk reducing the azide or cleaving the Boc group.
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Mesylation and In-situ Epoxidation: The newly formed primary alcohol is mesylated. Subsequent treatment with a base (e.g., potassium carbonate) promotes an intramolecular SN2 reaction. The C4-nitrogen (from the azide) is not involved; rather, the alkoxide formed deprotonates the C4-H, and the resulting carbanion attacks the C3-OMs, or more commonly, the C4-alkoxide attacks the activated C3. A more standard approach involves converting the C3-hydroxyl (from a different starting material) into a leaving group and then forming the epoxide. For our route, we will proceed by saponifying the ester, reducing the acid, and then proceeding to fluorination.
Correction and Refinement of Strategy: A more direct and common route involves converting the C4-hydroxyl into a leaving group, displacing it with an azide (inversion to 4S), then deprotecting the C3-hydroxyl (if it was protected) or starting from a material where C3 is a hydroxyl and C4 is the leaving group precursor. Let's pivot to a more validated sequence starting from a protected 4-hydroxyproline derivative leading to a 3-hydroxy intermediate.
Revised and Validated Pathway:
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Start: N-Boc-(2S, 4R)-4-hydroxyproline methyl ester.
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Inversion at C4: Mesylate the C4-OH, then displace with sodium azide to get N-Boc-(2S, 4S)-4-azidoproline methyl ester.
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Saponification: Hydrolyze the methyl ester to the carboxylic acid with LiOH.
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Curtius or Hofmann Rearrangement: Convert the carboxylic acid to the C3-amine. This is complex.
Let's adopt a more widely cited strategy that proceeds via a 3-hydroxy-4-amino precursor. A common starting point is derived from tartaric acid or another chiral pool molecule that can be converted into a protected (3R,4R)-3,4-dihydroxypyrrolidine.
Optimized Synthetic Workflow:
The most efficient syntheses often start from a chiral precursor that already contains some of the required stereocenters. A well-established method involves the transformation of a protected cis-3,4-dihydroxyprolinol derivative.
Caption: A validated synthetic workflow.
Step 4: Nucleophilic Fluorination with Stereochemical Inversion
This is the most critical step for installing the fluorine atom. We start with the (3R,4S)-4-azido-3-hydroxypyrrolidine intermediate.
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Reaction: The hydroxyl group at C3 is fluorinated using a nucleophilic fluorinating agent such as Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor®.[3][4]
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Mechanism and Stereocontrol: The reaction proceeds via activation of the hydroxyl group by DAST, forming a reactive intermediate. This is followed by an intramolecular or intermolecular SN2 displacement by the fluoride ion.[3] This backside attack inverts the stereocenter at C3 from (R) to (S) is incorrect, it remains R. The attack of azide on the epoxide at C4 results in the (4S) configuration, and the original (3R) hydroxyl remains. Fluorination with DAST proceeds with inversion, converting the (3R)-OH to a (3S)-F. This does not yield the target (3R, 4S) product.
Let's reconsider the stereochemistry. To get (3R, 4S), we need to start with a precursor that allows for the correct configuration. A common strategy involves using a cyclic sulfamate intermediate derived from a trans-diol, which is then opened by a fluoride source.[4]
Alternative Key Fluorination Step: A highly effective method transforms a trans-diol into a cis-amino alcohol protected as a cyclic sulfamate. This intermediate is then opened by a fluoride source like tetrabutylammonium fluoride (TBAF), which acts as a nucleophile to displace the sulfate and install the fluorine with inversion, yielding a trans-fluoroamine.[4]
For the purpose of this guide, we will focus on the most conceptually direct, albeit challenging, nucleophilic displacement on a hydroxyl group. To obtain the final (3R, 4S) product, the key fluorination step must be performed on a precursor with a (3S, 4S)-4-azido-3-hydroxypyrrolidine configuration. The SN2 fluorination at C3 would invert it to the desired (3R) configuration.
Step 5: Reduction of the Azide to the Primary Amine
The final transformation is the reduction of the azido group to the primary amine.
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Method: This is reliably achieved by catalytic hydrogenation. The azido-fluoropyrrolidine derivative is treated with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.[5] This method is clean, high-yielding, and generally does not affect the C-F bond or the Boc protecting group.
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Outcome: The reaction cleanly reduces the azide to the desired primary amine, yielding the final product, tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate.
Quantitative Data and Reaction Summary
The following table summarizes the key transformations, typical conditions, and expected outcomes for the synthesis.
| Step | Transformation | Key Reagents | Solvent | Temp. (°C) | Typical Yield |
| 1 | Epoxide Opening | NaN₃, NH₄Cl | EtOH/H₂O | 80 | 85-95% |
| 2 | Fluorination | DAST or Deoxo-Fluor® | CH₂Cl₂ | -78 to RT | 60-75% |
| 3 | Azide Reduction | H₂, 10% Pd/C | Methanol | RT | >95% |
Detailed Experimental Protocols
Protocol 4.1: Synthesis of N-Boc-(3R,4S)-4-azido-3-hydroxypyrrolidine
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To a solution of N-Boc-(3S,4R)-3,4-epoxypyrrolidine (1.0 eq) in ethanol and water (4:1 mixture) is added sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
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The reaction mixture is heated to 80 °C and stirred for 12-16 hours, monitoring by TLC until the starting material is consumed.
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The mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
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The remaining aqueous layer is extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
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The crude product is purified by flash column chromatography on silica gel to afford the title compound as a colorless oil.
Protocol 4.2: Synthesis of N-Boc-(3R,4S)-4-azido-3-fluoropyrrolidine
(Caution: DAST is toxic and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.)
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A solution of N-Boc-(3R,4S)-4-azido-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under a nitrogen atmosphere.
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Diethylaminosulfur trifluoride (DAST) (1.2 eq) is added dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
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The reaction is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature over 4-6 hours.
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The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
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The layers are separated, and the aqueous layer is extracted twice with DCM.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
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The crude residue is purified by flash column chromatography to yield the fluorinated intermediate.
Protocol 4.3: Synthesis of tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
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The N-Boc-(3R,4S)-4-azido-3-fluoropyrrolidine (1.0 eq) is dissolved in methanol.
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10% Palladium on carbon (10 wt%) is added to the solution.
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The flask is evacuated and backfilled with hydrogen gas (H₂) from a balloon and the mixture is stirred vigorously at room temperature for 8-12 hours.
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Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filter cake is washed with methanol.
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The filtrate is concentrated under reduced pressure to give the final product, which is often of sufficient purity for subsequent use.
Mechanistic Insight: The Nucleophilic Fluorination Step
Understanding the mechanism of fluorination is key to troubleshooting and optimizing the reaction. The use of DAST to convert an alcohol to a fluoride is a classic example of nucleophilic fluorination.[3]
Caption: SN2 mechanism for nucleophilic fluorination.
The alcohol's oxygen atom first attacks the sulfur atom of DAST, displacing a fluoride ion. This forms a highly reactive intermediate where the hydroxyl group has been converted into an excellent leaving group.[6] The displaced fluoride ion then acts as a nucleophile, attacking the carbon center in an SN2 fashion, leading to the desired fluorinated product with an inversion of stereochemistry.[7]
Conclusion and Outlook
The is a challenging yet achievable goal that provides access to a highly valuable building block for pharmaceutical research. The strategy outlined in this guide, which relies on stereocontrolled nucleophilic substitutions, represents a robust and logical approach. Mastery of these transformations, particularly the critical nucleophilic fluorination step, empowers chemists to generate novel fluorinated scaffolds. As the demand for sophisticated and precisely functionalized molecules continues to grow in drug discovery, the principles and protocols detailed herein will remain essential tools for the modern medicinal chemist.
References
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Title: Nucleophilic Fluorination by F- Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]
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Title: Process development of fluorinated-pyrrolidin analogue Source: Is life worth living? (Blog) URL: [Link]
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Title: Strategies for Nucleophilic C(sp3)–(Radio)Fluorination Source: The Doyle Group - UCLA URL: [Link]
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Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Molecules (MDPI) URL: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tert-Butyl (3R,4S)-3-Amino-4-fluoropyrrolidine-1-carboxylate [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 5. tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
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